4-Amino-2-ethylpyridine
Overview
Description
4-Amino-2-ethylpyridine: is a heterocyclic organic compound with the molecular formula C7H10N2 . It is a derivative of pyridine, where the amino group is positioned at the fourth carbon, and an ethyl group is attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-aminopyridine with ethyl halides under basic conditions. Another method includes the reduction of 4-nitro-2-ethylpyridine using hydrogenation techniques .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 4-nitro-2-ethylpyridine. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-ethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The nitro derivative can be reduced to the amino compound.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
Chemistry: 4-Amino-2-ethylpyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological macromolecules. It is also employed in the synthesis of bioactive compounds .
Medicine: This compound is investigated for its potential therapeutic applications. It is considered an analogue of certain antibiotics and is used in the development of new pharmaceutical agents .
Industry: this compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its derivatives are employed in various industrial processes .
Mechanism of Action
The mechanism of action of 4-Amino-2-ethylpyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
- 2-Amino-4-ethylpyridine
- 4-Amino-3-methylpyridine
- 4-Amino-2-methylpyridine
- 2-Amino-5-methylpyridine
Comparison: 4-Amino-2-ethylpyridine is unique due to its specific substitution pattern on the pyridine ring. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its analogues. For instance, the presence of the ethyl group at the second position can influence the compound’s steric and electronic properties, affecting its interactions with other molecules .
Properties
IUPAC Name |
2-ethylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZCAQJRKXGRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475859 | |
Record name | 4-Amino-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50826-64-7 | |
Record name | 4-Amino-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing N-(2-ethyl-3-chloro-4-pyridinyl-2-[14C])-4-(4-chlorophenoxy)phenylacetamide ([14C]-1)?
A1: While the paper doesn't explicitly state the application of [14C]-1, the presence of the carbon-14 isotope suggests its potential use as a radiotracer. Radiotracers are invaluable tools in various research fields like drug discovery, metabolism studies, and toxicology, allowing scientists to track the fate and distribution of compounds within biological systems [].
Q2: What is the role of 4-amino-2-ethylpyridine in the synthesis of [14C]-1?
A2: this compound serves as a crucial building block in the multi-step synthesis of [14C]-1. It undergoes a series of reactions including chlorination and coupling to ultimately form the target radiolabeled phenylacetamide derivative [].
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